
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an ethoxy group at the first position, a methyl group at the fourth position, and an oxide group at the third position, making it a unique derivative within the quinazolinone class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with ethyl chloroformate, followed by oxidation to introduce the oxide group. The reaction conditions often require the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. For example, employing palladium-catalyzed reactions can facilitate the formation of the quinazolinone core structure.
化学反应分析
Types of Reactions
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, converting it back to a quinazolinone derivative.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
科学研究应用
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Quinazolinone: The parent compound without the ethoxy and oxide groups.
4-Methylquinazolinone: Lacks the ethoxy and oxide groups but has a methyl group at the fourth position.
1-Ethoxyquinazolinone: Contains the ethoxy group but lacks the methyl and oxide groups.
Uniqueness
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) is unique due to the presence of all three functional groups (ethoxy, methyl, and oxide) in specific positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
1-ethoxy-4-methyl-3-oxidoquinazolin-3-ium-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-13-10-7-5-4-6-9(10)8(2)12(15)11(13)14/h4-7H,3H2,1-2H3 |
InChI 键 |
UPKNWMAGZIAMFY-UHFFFAOYSA-N |
规范 SMILES |
CCON1C2=CC=CC=C2C(=[N+](C1=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


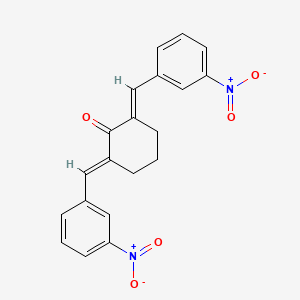
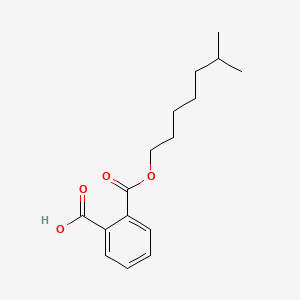
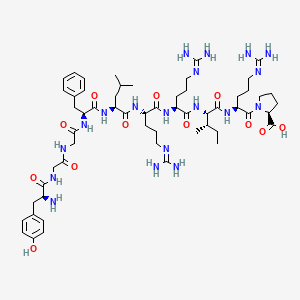
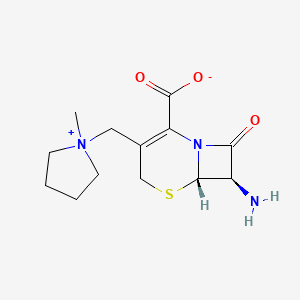
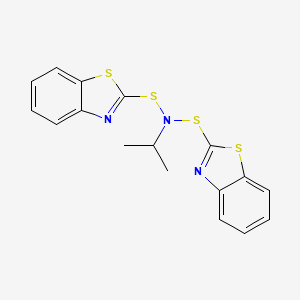
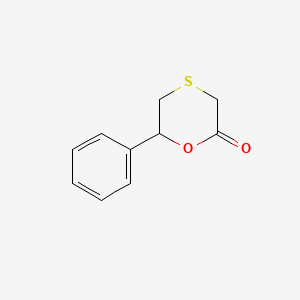

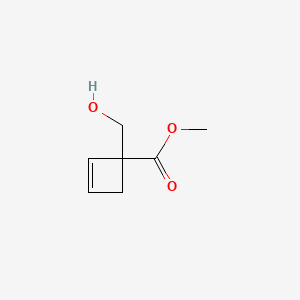
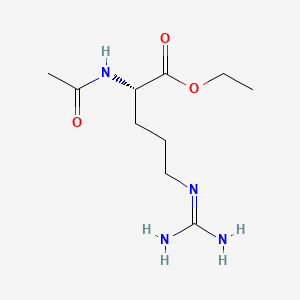
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
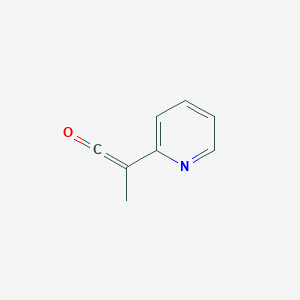
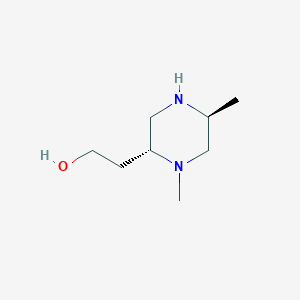
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
